7-Nitrobenzofuran-3-carboxylic acid
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Overview
Description
7-Nitrobenzofuran-3-carboxylic acid is a heterocyclic compound that features a benzofuran ring substituted with a nitro group at the 7-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitrobenzofuran-3-carboxylic acid typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 3-unsubstituted benzofurans, which introduces the nitro group at the desired position. The reaction conditions often involve the use of nitric acid (HNO₃) and acetic anhydride (Ac₂O) at controlled temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive nitrating agents.
Chemical Reactions Analysis
Types of Reactions: 7-Nitrobenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be converted to other functional groups such as esters or amides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Conversion to nitrobenzofuran derivatives.
Reduction: Formation of amino-substituted benzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
7-Nitrobenzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-nitrobenzofuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
2-Nitrobenzofuran: Similar structure but with the nitro group at the 2-position.
3-Nitrobenzofuran: Lacks the carboxylic acid group.
5-Nitrobenzofuran: Nitro group at the 5-position.
Uniqueness: 7-Nitrobenzofuran-3-carboxylic acid is unique due to the specific positioning of both the nitro and carboxylic acid groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H5NO5 |
---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
7-nitro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H5NO5/c11-9(12)6-4-15-8-5(6)2-1-3-7(8)10(13)14/h1-4H,(H,11,12) |
InChI Key |
HOGAQQGGBBPBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C2C(=O)O |
Origin of Product |
United States |
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